![molecular formula C11H8ClN5O B2424237 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 857524-98-2](/img/structure/B2424237.png)
2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Chemical Transformations
Conversion to Acyclovir : A derivative of 2-amino-8-(3-chlorophenyl)-6,9-dihydro-1H-purin-6-one has been used in the synthesis of acyclovir, showcasing its utility in pharmaceutical compound development (Buck, Eleuteri, & Reese, 1994).
Efficient Synthesis of Purin-8-ones : This compound has been involved in a novel synthesis method for 6,9-disubstituted purin-8-ones, indicating its versatility in chemical transformations (Zhong & Sun, 2010).
Structural Studies : The structure of related 2-aminopurine derivatives has been explored, contributing to the understanding of hydrogen bonding and molecular interactions in these compounds (Lynch & Mcclenaghan, 2003).
Diverse Substitution Reactions : Research has demonstrated the compound’s adaptability in one- or two-step synthesis processes, enabling the creation of a variety of substituted purines (Bollier et al., 2018).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activities : Derivatives of 6-chloropurine, a related compound, have shown promising antimicrobial and antioxidant activities, highlighting potential medicinal applications (Subramanyam et al., 2014).
Tautomerism and Alkylation Studies : Investigations into N-methoxy-9-methyl-9H-purin-6-amines, similar to the compound , reveal significant insights into their chemical behavior and potential in drug design (Roggen & Gundersen, 2008).
Synthesis of Novel Conjugates : The compound has been used in the synthesis of novel conjugates with heterocyclic amines, suggesting its utility in developing new chemical entities for biological research (Krasnov et al., 2015).
Pharmacophore Development : Its derivatives have been integral in developing purine libraries, contributing to pharmacophore development for various clinical applications, including antiviral and antitumor agents (Lorente-Macías et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-8-(3-chlorophenyl)-1,7-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-3-1-2-5(4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHNHEHJMVYTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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